Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone
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Overview
Description
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is a heterocyclic compound that features an imidazo[1,2-a]pyridine core fused with a phenyl group. This compound is known for its diverse applications in medicinal chemistry and organic synthesis due to its unique structural properties.
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone is a derivative of imidazole . Imidazole derivatives have been reported to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with various biological targets to exert their effects
Biochemical Pathways
Given the wide range of activities exhibited by imidazole derivatives, it is likely that multiple pathways are affected
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This moiety helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
Action Environment
It is known that the compound is a white to yellow powder or crystals, and it is stored at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone can be synthesized through various methods. One common approach involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . Another method includes a one-pot, three-component reaction of aryl ketones with 2-amino-N-heterocycles and dimethyl sulfoxide as a methylene donor in the presence of potassium persulfate and a catalytic amount of iodine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using metal-free oxidation or transition metal catalysis.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Metal-free oxidation or transition metal catalysis.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophilic or electrophilic reagents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone has numerous applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic potential in treating various diseases, including tuberculosis.
Industry: Utilized in the development of optoelectronic devices and sensors.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure and exhibit a broad spectrum of biological activities.
Imidazole derivatives: Known for their diverse pharmacological properties and applications in drug development.
Uniqueness
Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone stands out due to its unique structural features, which allow for versatile modifications and applications in various fields. Its ability to undergo a wide range of chemical reactions and its potential in medicinal chemistry make it a valuable compound for research and development.
Properties
IUPAC Name |
imidazo[1,2-a]pyridin-3-yl(phenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14(11-6-2-1-3-7-11)12-10-15-13-8-4-5-9-16(12)13/h1-10H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KENNIKKVQDCFIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CN=C3N2C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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